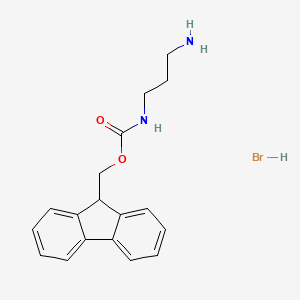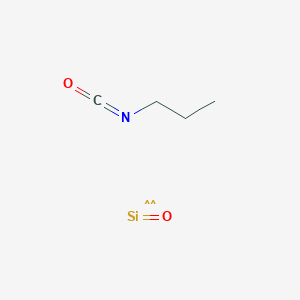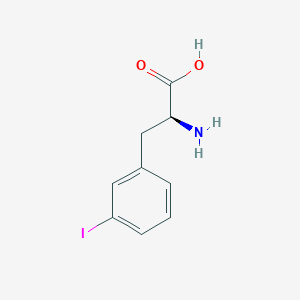
3-Iodo-L-Phenylalanine
Overview
Description
3-Iodo-L-phenylalanine is a synthetic, recombinant protein that has been used in the study of inflammatory bowel disease . It is an isoquinoline compound that reacts with a specific regulatory domain to produce polypeptide chains in a process called translation . The molecular formula of this compound is C9H10INO2 .
Scientific Research Applications
Protein Structure Determination
The site-specific incorporation of p-iodo-L-phenylalanine into proteins is a significant application in scientific research. This method utilizes the technology to genetically encode unnatural amino acids with diverse properties in organisms such as Escherichia coli and yeast. By incorporating p-iodo-L-phenylalanine site-specifically into proteins, researchers facilitate single-wavelength anomalous dispersion experiments using in-house X-ray sources. This approach has been illustrated with the generation of a Phe153 → iodoPhe mutant of bacteriophage T4 lysozyme, enabling its crystal structure determination with considerably less data than traditional methods. The introduction of the heavy atom–containing amino acid does not significantly alter the protein structure, thereby enhancing the structural study of proteins (Xie et al., 2004).
Metabolic Engineering for Amino Acid Production
The metabolic engineering of organisms to improve L-Phenylalanine production involves identifying and optimizing key enzymes in the biosynthesis pathway. An in vitro system established for quantitative investigation of phenylalanine biosynthesis in E. coli identified critical enzymes that, when overexpressed, significantly increased the yield of phenylalanine. This method provides a practical approach to overcoming metabolic bottlenecks and enhancing the production of desired compounds (Ding et al., 2016).
Biosynthesis of Phenylalanine Derivatives
The biosynthesis of proteins incorporating phenylalanine analogues showcases the versatility of 3-Iodo-L-Phenylalanine in scientific research. Unnatural amino acids replacing phenylalanine in bacterial proteins have opened avenues for a range of applications, including conjugation, photoaffinity labeling, X-ray phasing, and novel metal coordination. This adaptability of phenylalanine derivatives demonstrates the potential for further exploration and application in biochemical research (Kirshenbaum et al., 2002).
Enhanced Production of L-Phenylalanine
Engineering Escherichia coli to improve L-phenylalanine production is another significant application. Through system-level engineering that involved inactivating the PTS system and optimizing glucose uptake, alongside the engineering of transcription factors, researchers have significantly increased L-phenylalanine production. This strategic manipulation of metabolic pathways and regulatory mechanisms exemplifies the potential of genetic engineering in enhancing the biosynthesis of essential amino acids (Liu et al., 2018).
Mechanism of Action
Target of Action
3-Iodo-L-Phenylalanine, a derivative of phenylalanine, is known to interact with several targets. It has been found to interact with Dipeptidyl peptidase 4 in humans . This enzyme plays a significant role in glucose metabolism, indicating that this compound may have potential effects on metabolic processes .
Mode of Action
It is known that the compound’s iodine substituent at position 2 in the benzene ring markedly improves its affinity and selectivity for its targets . This suggests that the compound interacts with its targets in a way that induces changes in their function, potentially influencing metabolic processes .
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as phenylalanine. Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway by Saccharomyces cerevisiae
Pharmacokinetics
For instance, 4-Iodo-L-phenylalanine was found to accumulate intensively in human pancreatic tumour cells . This suggests that this compound may also have good tissue penetration and could potentially be used in targeted therapies .
Result of Action
For example, systemic endoradiotherapy using up to 6.6 GBq of carrier-added 4-Iodo-L-Phenylalanine was found to be associated with measurable anti-tumour effects in gliomas . This suggests that this compound may also have potential anti-tumour effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s uptake and efficacy could potentially be affected by the pH and temperature of its environment . Additionally, the compound’s stability could be influenced by factors such as light exposure and storage conditions.
properties
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABTYIKKTLTNRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587780 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20846-39-3 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)

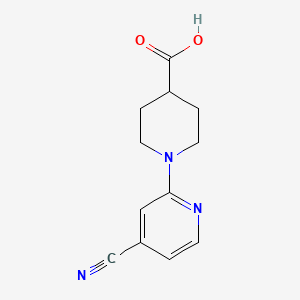
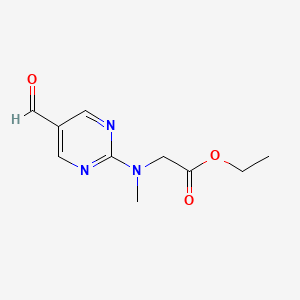

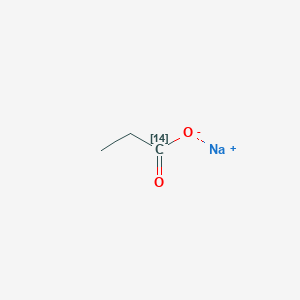
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)
